1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol
Description
1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)8-11-6-3-4-10-5-7-11/h10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCILEAHOLQLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol typically involves the reductive amination of ketones with amines. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process allows for the production of chiral diazepanes with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial formation of the diazepane ring followed by functionalization to introduce the hydroxyl group. The process often employs catalytic hydrogenation and other standard organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted diazepanes, ketones, and alcohol derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, similar compounds like Ripasudil act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which regulate smooth muscle contractions and other physiological functions . The hydroxyl group in the compound allows for hydrogen bonding and interaction with various biological targets, enhancing its bioactivity.
Comparison with Similar Compounds
Ripasudil: A selective ROCK inhibitor used for treating glaucoma.
Fasudil: Another ROCK inhibitor with applications in cardiovascular diseases.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Uniqueness: 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and a diazepane ring, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol, also known as a diazepane derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a diazepane ring and a hydroxyl group , which contribute to its unique chemical reactivity and biological properties. Its molecular formula is C₉H₁₈N₂O, indicating the presence of nitrogen atoms that are characteristic of diazepanes.
The biological activity of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is primarily attributed to its interaction with various molecular targets:
- ROCK Inhibition : Similar to compounds like Ripasudil, this compound may act as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. ROCK inhibitors are known to regulate smooth muscle contractions and have applications in treating conditions such as glaucoma and ocular hypertension.
- Enzyme Interaction : The compound serves as a model substrate for studying enzyme-catalyzed reactions, aiding in the understanding of biochemical pathways.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Potential Therapeutic Applications : Due to its structural similarity to other bioactive diazepanes, it has potential applications in treating neurological disorders and pain management .
- Metabolic Stability : Research indicates that 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol demonstrates favorable metabolic stability in vitro, which is crucial for its efficacy as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique aspects of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ripasudil | ROCK inhibitor | Used for glaucoma treatment |
| Fasudil | ROCK inhibitor | Cardiovascular applications |
| Suvorexant | Orexin receptor antagonist | Treatment for insomnia |
| 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol | Potential ROCK inhibition; enzyme interaction | Unique diazepane structure |
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of diazepane derivatives. For instance:
- Stability Studies : In vitro assessments show that 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol maintains over 90% stability after 24 hours in male rat plasma, indicating its potential for prolonged therapeutic effects .
- CNS Penetration Potential : The compound's ability to penetrate the blood-brain barrier has been evaluated using the CNS MPO desirability tool. This assessment suggests that it may be suitable for central nervous system applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
